4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

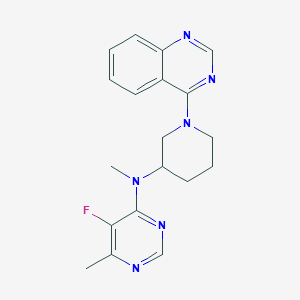

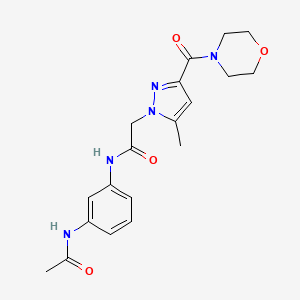

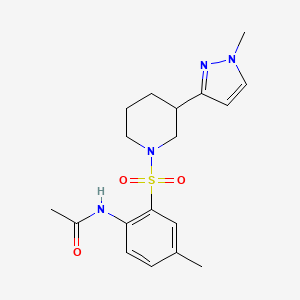

“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine” is a compound with the molecular weight of 264.37 . It is also known as 4-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butylamine .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions are crucial in the synthesis of the compound.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound is soluble in 1N NaOH in methanol .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a potential candidate for drug discovery. Researchers have explored its interactions with biological targets, including receptors and enzymes. By modifying its chemical scaffold, scientists aim to design novel pharmaceuticals for various therapeutic areas, such as neurology, oncology, and cardiovascular diseases .

Pictet–Spengler Reaction and Tetrahydroisoquinolines

The synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine involves the Pictet–Spengler reaction. This classic transformation combines phenylethylamine with dimethoxymethane in the presence of aqueous HCl to yield tetrahydroisoquinolines (THIQs). Researchers have explored variations of this reaction to access diverse THIQ derivatives .

Enantioselective Synthesis

Efforts to synthesize enantiopure compounds have led to the development of methods for preparing (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Researchers have employed a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to achieve this goal. The yields and enantioselectivity depend on the specific synthetic route and reagents used .

Biological Activity Studies

Scientists have investigated the biological effects of related compounds with similar structural motifs. These studies involve assessing cytotoxicity, receptor binding, and enzymatic inhibition. While specific data on 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine are limited, understanding its biological activity is crucial for potential therapeutic applications .

Melting Point Determination

Experimental characterization includes measuring the melting point of the compound. Researchers use techniques like the Boetius apparatus to determine its solid-state behavior. Accurate melting point data aid in compound identification and quality control .

Structure–Activity Relationships (SAR)

Researchers explore SAR by synthesizing analogs and evaluating their biological properties. By systematically modifying different regions of the molecule, they gain insights into which structural features are essential for activity. SAR studies guide further optimization and lead to more potent derivatives .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine are yet to be identified. The compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other tetrahydroisoquinoline derivatives .

Biochemical Pathways

Tetrahydroisoquinoline derivatives are known to exert diverse biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given the compound’s structural similarity to other tetrahydroisoquinoline derivatives, it may have similar effects .

Propriétés

IUPAC Name |

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUCNGRZSPDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCCCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)

![5-[4-(1,3-Dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B2586293.png)

![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide](/img/structure/B2586297.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586300.png)